N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds often involve reactions like cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental data which is not available .Scientific Research Applications
Microbial Degradation of Sulfonamides
A study on the microbial degradation of sulfonamides, including sulfamethoxazole and others, by Microbacterium sp. strain BR1, revealed an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation. This process led to the release of sulfite and other compounds, indicating a microbial strategy to eliminate sulfonamide antibiotics from the environment, which could be relevant to understanding the environmental fate and breakdown of similar compounds (Ricken et al., 2013).
Sulfonamide COX-2 Inhibitors
Another area of application is in the development of cyclooxygenase-2 (COX-2) inhibitors. A significant body of work has been dedicated to the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective COX-2 inhibitors, such as celecoxib. This research highlights the potential of sulfonamide derivatives in therapeutic applications, particularly in the treatment of inflammation and pain (Penning et al., 1997).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant antimicrobial and antiproliferative activities. These derivatives incorporate various biologically active moieties, demonstrating the versatility of sulfonamide compounds in the development of new therapeutic agents (Abd El-Gilil, 2019).
Enzyme Inhibitory Potential
Research into new sulfonamides with benzodioxane and acetamide moieties has explored their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This work not only contributes to the understanding of sulfonamide interactions with enzymes but also opens up possibilities for therapeutic applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound, which is not specified. Sulfonamides, for example, are known to inhibit bacterial enzymes.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c18-8-10-22-16(6-1-2-7-16)12-17-23(19,20)14-3-4-15-13(11-14)5-9-21-15/h3-4,11,17-18H,1-2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIQFNYVYXOEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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